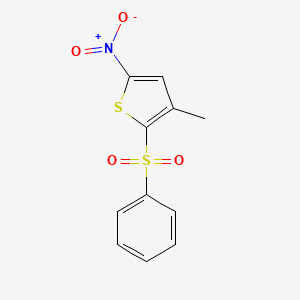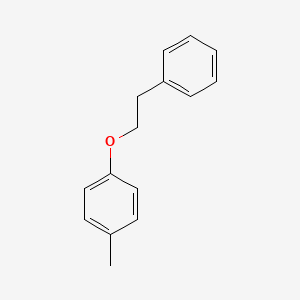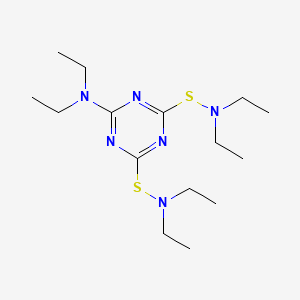
1-(1,2-Dibromoethyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dibromoethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where a nitro group and a dibromoethyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1,2-Dibromoethyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrobenzyl alcohol, followed by the addition of bromine to the resulting intermediate. The reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,2-Dibromoethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 1-(1,2-Dibromoethyl)-2-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dibromoethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,2-Dibromoethyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dibromoethyl group can undergo substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.
Vergleich Mit ähnlichen Verbindungen
1-(1,2-Dibromoethyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: Another brominated compound with different structural features and applications.
1,2-Dibromoethylbenzene: Lacks the nitro group, leading to different chemical properties and reactivity.
2-Nitrobenzyl bromide: Contains a nitro group and a bromomethyl group, with distinct reactivity patterns.
The uniqueness of this compound lies in its combination of a nitro group and a dibromoethyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
53534-15-9 |
|---|---|
Molekularformel |
C8H7Br2NO2 |
Molekulargewicht |
308.95 g/mol |
IUPAC-Name |
1-(1,2-dibromoethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-5-7(10)6-3-1-2-4-8(6)11(12)13/h1-4,7H,5H2 |
InChI-Schlüssel |
IVIYKVJCZYCVQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CBr)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)
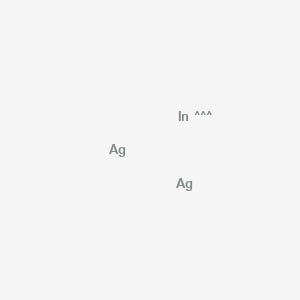
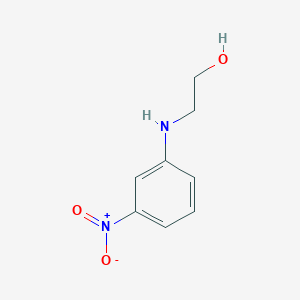
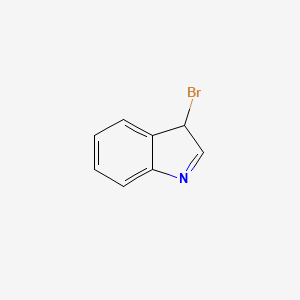

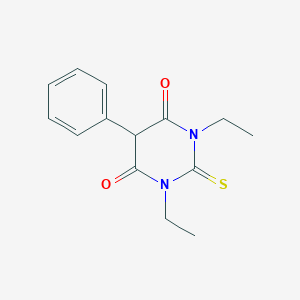
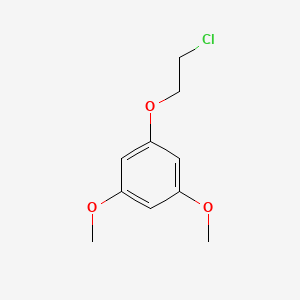
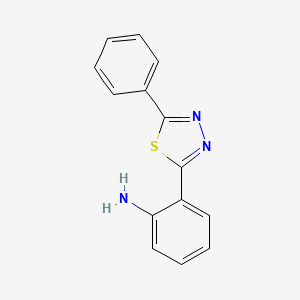
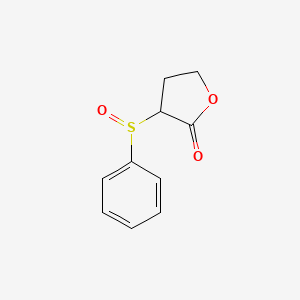

![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
